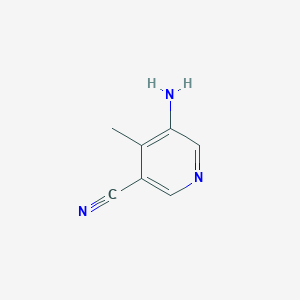

5-Amino-4-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUOYLOZIDVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Amino 4 Methylnicotinonitrile and Its Derivatives

General Synthetic Strategies for Nicotinonitriles

The construction of the nicotinonitrile (3-cyanopyridine) core is central to accessing a wide array of derivatives. Key strategies focus on efficiently building the pyridine (B92270) ring from simpler acyclic precursors.

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. acsgcipr.orgnih.gov These reactions are particularly effective for constructing functionalized pyridine rings. acsgcipr.org In a typical MCR approach for pyridines, simple, reactive starting materials and an amine (often ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source) are combined in a one-pot process. acsgcipr.orgnih.gov The reaction proceeds through a series of tandem events, such as Michael additions and aldol-type reactions, to build a precursor that subsequently cyclizes and aromatizes. acsgcipr.org

Common MCRs for pyridine synthesis include the Hantzsch-type synthesis, which produces a dihydropyridine (B1217469) that requires a subsequent oxidation step, and the Guareschi-Thorpe/Bohlmann-Rahtz approaches, which yield the aromatic pyridine directly through the elimination of small molecules like water. acsgcipr.org The drive for greener chemistry has led to the development of MCRs that can be performed under microwave irradiation or using environmentally benign solvents like water or ethanol (B145695), often leading to shorter reaction times and higher yields. nih.govacs.orgmdpi.com For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate can efficiently produce highly substituted pyridines. acs.org

| Reaction Type | Key Reactants | Typical Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Hantzsch-type Synthesis | Aldehyde, β-ketoester, Ammonia | Thermal or microwave heating | Forms a dihydropyridine intermediate requiring oxidation | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Base catalysis | Direct formation of a substituted pyridone | acsgcipr.org |

| Four-Component Reaction | Aldehyde, Active Methylene (B1212753) Compound (e.g., ethyl cyanoacetate), Ketone, Ammonium Acetate | Reflux in ethanol or microwave irradiation | High convergence and complexity generation in one pot | acs.org |

| Rhodium-Catalyzed Annulation | Pyridine, Alkyne, 1,2-dichloroethane | High temperature (150 °C), Metal catalyst (Rh) | Creates ring-fused pyridinium (B92312) structures | researchgate.net |

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl acetoacetate. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base, like an amine. wikipedia.org

In the context of nicotinonitrile synthesis, the Knoevenagel condensation is often the initial step in a reaction cascade. For example, the condensation of an aldehyde with a compound containing an active methylene group and a nitrile function (like benzoylacetonitrile) can generate an α,β-unsaturated ketone. acs.org This intermediate, a 2,4-dienone, is then suitably functionalized to react with an ammonia source. The resulting azatriene undergoes a 6π-electrocyclization followed by aromatization to furnish the final substituted nicotinonitrile product. acs.org This strategy allows for the controlled construction of highly substituted pyridines. The efficiency of this approach can be enhanced through the use of heterogeneous basic catalysts, which offer high conversion rates, excellent selectivity, and the advantage of being easily recycled and reused. nih.gov

Malononitrile (CH₂(CN)₂) is an exceptionally versatile and widely used building block in heterocyclic synthesis due to its highly reactive methylene group. wikipedia.org It serves as a key precursor for a vast number of nicotinonitrile derivatives. researchgate.net A common and powerful method involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile in the presence of ammonium acetate. nih.govmdpi.com In this reaction, a Michael addition of malononitrile to the chalcone (B49325) is followed by cyclization and dehydrogenation to yield highly substituted 2-amino-nicotinonitriles. researchgate.net

The versatility of malononitrile extends to three-component reactions where an aldehyde, malononitrile, and a third component like phenylhydrazine (B124118) are reacted together to form other heterocyclic systems, such as 5-amino-pyrazole-4-carbonitriles, demonstrating the broad utility of malononitrile in building nitrogen-containing heterocycles. nih.govrsc.org Furthermore, malononitrile can react with itself to form a dimer (2-amino-1,1,3-tricyanopropene), which can then be used as a nucleophile to substitute leaving groups on a pre-existing pyridine ring, offering another pathway to complex cyanopyridines. researchgate.net

| Starting Materials | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Chalcone, Malononitrile, Ammonium Acetate | One-pot cyclocondensation | 2-Amino-4,6-diaryl-nicotinonitrile | nih.govmdpi.com |

| Aldehyde, Malononitrile, Phenylhydrazine | Three-component reaction | 5-Amino-pyrazole-4-carbonitrile | nih.gov |

| 1,3-Diketone, Malononitrile, Ammonium Acetate | Multi-component reaction | Substituted Nicotinonitrile | researchgate.net |

| 2,6-Dichloronicotinonitrile, Malononitrile dimer | Nucleophilic substitution | Substituted (cyanopyridin-2-yl)propenide | researchgate.net |

Specific Synthetic Routes to 5-Amino-4-methylnicotinonitrile and Analogues

While general methods provide the foundational chemistry, specific routes are tailored to introduce the precise substitution pattern of this compound.

An alternative to building the pyridine ring from scratch is to start with a pre-existing, suitably substituted pyridine and introduce the required functional groups in a stepwise manner. This approach is common in process chemistry, where starting materials with the basic pyridine scaffold are often commercially available. acsgcipr.org For a target like this compound, a plausible route could begin with a 4-methylpyridine (B42270) derivative.

For instance, a synthesis might start with a compound like 2-chloro-5-methyl-4-nitropyridine-1-oxide. google.com This substrate allows for sequential manipulation:

Nucleophilic Substitution: The chloro group can be displaced.

Reduction: The nitro group can be reduced to an amino group.

Functional Group Interconversion: Other groups can be converted to the required nitrile functionality.

This strategy of sequential functionalization offers control over regiochemistry but may involve more steps and require careful protection and deprotection strategies compared to convergent MCR methods. acsgcipr.org

Optimizing reaction conditions is critical for transitioning a synthetic route from laboratory discovery to a viable bench or industrial-scale process. The goal is to maximize yield and purity while minimizing costs, reaction time, and environmental impact. acsgcipr.org

Several factors are considered during optimization:

Energy Source: Conventional heating is often compared with alternative energy sources. Microwave irradiation and sonication have been shown to significantly accelerate reaction rates and improve yields in pyridine synthesis, sometimes allowing for solvent-free conditions. acs.orgmdpi.comresearchgate.net

Catalysis: The choice of catalyst is crucial. While simple bases like piperidine (B6355638) or triethylamine (B128534) are common, research has explored advanced catalytic systems. acs.org This includes heterogeneous catalysts, which simplify product purification and catalyst recycling, and novel nano-catalysts that can offer high efficiency and selectivity under mild, environmentally friendly conditions. nih.govrsc.org

Solvent: The reaction medium can dramatically influence outcomes. While traditional organic solvents are effective, green chemistry principles encourage the use of safer alternatives like ethanol, water, or even solvent-free protocols. acs.orgmdpi.comresearchgate.net

Scale-Up Considerations: For industrial applications, factors like reagent concentration, resin loading in solid-phase synthesis, and cycle times become paramount. nih.gov Processes are optimized to use concentrated solutions (e.g., ≥0.25 M) to reduce solvent waste and ensure efficient throughput. nih.gov Reaction times for key steps like coupling and deprotection are minimized to maintain a practical cycle time, ideally under three hours per synthetic step. nih.gov

The table below summarizes optimization studies for related nicotinonitrile syntheses, highlighting the impact of different reaction parameters.

| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |

|---|---|---|---|---|---|

| Energy Source | Conventional Heating (Reflux) | 71-88% yield, 6-9 h | Microwave Irradiation | 82-94% yield, 2-7 min | acs.org |

| Catalyst | No Catalyst (Thermal) | Moderate Yield | Heterogeneous Basic Catalyst (PMO-Py) | >90% conversion, catalyst recyclable >12 times | nih.gov |

| Solvent | Ethanol | 69% yield | Acetonitrile | 92% yield | researchgate.net |

| Conditions | Solvent, Catalyst | Standard yields | Solvent-free, Catalyst-free, 50 °C | Good yields, short reaction times, simple work-up | researchgate.net |

Advanced Synthetic Techniques and Process Chemistry Research

The synthesis of complex molecules like this compound increasingly relies on advanced manufacturing techniques and a deep understanding of reaction mechanisms to control outcomes. Process chemistry research is pivotal in transitioning laboratory-scale syntheses to viable, large-scale production by enhancing efficiency, safety, and selectivity.

Exploration of Continuous Flow Reactor Systems in Nicotinonitrile Synthesis

Continuous flow chemistry, or 'flow chemistry,' has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These systems work by pumping reactant solutions through reactor coils or microfluidic chips, where the reaction occurs. mit.edu The residence time of the reactants in the reactor is precisely controlled by the flow rate and the reactor's volume. mit.edu

The adoption of continuous flow systems has grown significantly due to their ability to improve reaction safety and accelerate reaction kinetics. nih.gov In-lab constructed systems can be assembled from readily available parts like PFA tubing, syringes, pumps, and back-pressure regulators, providing a cost-effective and flexible alternative to commercial platforms. nih.govmit.eduspringernature.com This modularity allows for the integration of advanced in-line technologies for purification and analysis, enabling more complex, multi-step transformations within a single, contained system. mit.edu

While specific literature detailing the synthesis of this compound using flow reactors is not prominent, the technology's established benefits are highly applicable. For the synthesis of heterocyclic compounds like nicotinonitriles, flow chemistry offers the potential for enhanced temperature and pressure control, leading to higher yields and purity. The improved safety profile is particularly advantageous when handling potentially energetic or hazardous intermediates. nih.gov A significant challenge in flow chemistry is the potential for solid precipitation, which can lead to reactor clogging; however, various techniques and specialized reactors, such as screw reactors, have been developed to manage reactions involving solids. springernature.comresearchgate.net

Table 1: Advantages of Continuous Flow Systems in Chemical Synthesis

| Feature | Benefit in Synthesis | Citation |

|---|---|---|

| Superior Heat & Mass Transfer | Enables precise temperature control, minimizing side reactions and improving selectivity. | nih.gov |

| Enhanced Safety | Small reactor volumes limit the amount of hazardous material present at any given time. | nih.gov |

| Rapid Reaction Optimization | Residence time, temperature, and stoichiometry can be varied quickly to find optimal conditions. | mit.edu |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | mit.edu |

| Automation & Integration | Allows for the integration of in-line purification and analysis, streamlining multi-step syntheses. | mit.edu |

Development of Stereoselective and Regioselective Synthetic Approaches

The synthesis of substituted heterocycles like this compound derivatives requires precise control over the arrangement of atoms, a challenge addressed by stereoselective and regioselective methods. Regioselectivity, in particular, is crucial in reactions where a molecule has multiple reactive sites, as is common in the formation of pyridine and pyrazole (B372694) rings.

A prominent example of regiochemical control can be observed in the synthesis of aminopyrazoles, which are structurally related to aminonicotinonitriles. The cyclization of a hydrazine (B178648) with an enol intermediate under acidic conditions can yield a 5-aminopyrazole as the major product. nih.gov However, by changing the reaction conditions to be basic and using a methyl ether derivative of the precursor, the regioselectivity can be completely inverted, yielding the 3-aminopyrazole (B16455) isomer in excellent yield (93%). nih.gov This demonstrates how the choice of catalyst and protecting groups can dictate the outcome of the cyclization, a principle directly applicable to controlling the substituent pattern on a nicotinonitrile ring.

Table 2: Example of Regiocontrolled Synthesis of Aminopyrazole Isomers

| Precursor | Reaction Conditions | Major Product | Yield | Citation |

|---|---|---|---|---|

| Enol (R=H) | Acidic Cyclization | 5-Aminopyrazole Intermediate | Major Isomer | nih.gov |

| Methyl Ether (R=Me) | Basic Cyclization | 3-Aminopyrazole Intermediate | 93% | nih.gov |

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a key consideration, particularly when chiral centers are present in the derivatives of this compound. Methods like diastereoselective cycloadditions are employed in the synthesis of related heterocyclic systems to control the spatial orientation of substituents. nih.gov

Synthesis of Key Intermediates and Precursors to this compound Derivatives

The efficient synthesis of this compound and its derivatives is highly dependent on the availability of versatile intermediates and precursors. Research has focused on developing robust methods to construct these essential building blocks.

One of the most versatile methods for creating the aminopyrazole core, and by extension, related amino-heterocyclic nitriles, involves the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org Similarly, malononitrile and its derivatives are key starting materials. nih.govbeilstein-journals.org For instance, alkylidenemalononitriles, which are direct precursors to substituted amino-nitrile heterocycles, can be prepared by reacting malononitrile with reagents like triethyl orthoacetate. nih.gov

Another important class of intermediates includes substituted pyridones. The synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the drug finerenone, is particularly relevant due to its structural similarity to the target compound. google.com This intermediate is produced via a two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, which is first hydrogenated using a platinum catalyst and then reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com

The synthesis of various nicotinonitrile derivatives often proceeds through chalcone intermediates. researchgate.net These are typically formed via a Claisen-Schmidt condensation between a substituted aldehyde and a ketone, such as one derived from the Friedel-Crafts acylation of a thiophene (B33073) ring. researchgate.net These chalcones can then be reacted with compounds like 3-aminocrotononitrile (B73559) to furnish the final pyridine-3-carbonitrile (B1148548) (nicotinonitrile) structure. researchgate.net

Table 3: Synthesis of Selected Key Precursors

| Precursor/Intermediate | Starting Materials | Key Reagents/Conditions | Use | Citation |

|---|---|---|---|---|

| Alkylidenemalonitriles | Malononitrile, Triethyl orthoacetate | Acetic anhydride (B1165640) | Synthesis of 5-amino-1-heteroaryl-4-cyanopyrazoles | nih.gov |

| Cyclocondensation Precursors | β-Ketonitriles, N,N'-Diphenylformamidine | - | Synthesis of 5-amino-1-aryl-4-benzoyl pyrazoles | nih.gov |

| 2-Chloro-5-methyl-4-pyridinamine | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | Precursor for 4-amino-5-methyl-2(1H)-pyridone | google.com |

| Chalcones | 2,5-Dichlorothiophene, Aryl aldehyde | AlCl₃ (Friedel-Crafts), NaOH (Claisen-Schmidt) | Intermediates for 4-aryl-nicotinonitrile derivatives | researchgate.net |

| 3-Amino-1H-pyrazole-4-carbonitriles | 3-Oxo-3-arylpropanenitriles, Trichloroacetonitrile, Hydrazine | - | Precursors for Pyrazolo[1,5-a]pyrimidines | mdpi.com |

Iii. Chemical Reactivity and Transformational Chemistry of 5 Amino 4 Methylnicotinonitrile

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core, a pyridine (B92270) ring substituted with a nitrile group, is an electron-deficient aromatic system. This inherent electronic property, further modulated by the amino and methyl substituents, governs its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established class of reactions. youtube.comyoutube.com The electron-withdrawing nature of the ring nitrogen atom depletes electron density, particularly at the α (C2, C6) and γ (C4) positions, making them susceptible to attack by nucleophiles. youtube.comquimicaorganica.org For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at one of these activated positions. quimicaorganica.org

In the case of 5-Amino-4-methylnicotinonitrile, the ring does not possess a typical leaving group in its native structure. Direct nucleophilic substitution of a hydride ion (SNAr-H) is generally challenging and requires harsh conditions, such as in the Chichibabin reaction, which typically uses sodium amide to introduce an amino group at the C2 or C6 position. youtube.com

However, if a derivative of this compound were synthesized to include a leaving group (e.g., Cl, Br) at the C2 or C6 position, it would be expected to undergo SNAr reactions readily. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and it is enhanced when the negative charge can be delocalized onto the electronegative ring nitrogen, which is possible with attack at the C2, C4, and C6 positions. youtube.com

Table 1: Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates the expected reactivity of a hypothetical derivative, 2-Chloro-5-amino-4-methylnicotinonitrile, based on established principles of pyridine chemistry.

| Reactant (Derivative) | Nucleophile | Typical Conditions | Expected Product |

| 2-Chloro-5-amino-4-methylnicotinonitrile | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (B129727), heat | 5-Amino-2-methoxy-4-methylnicotinonitrile |

| 2-Chloro-5-amino-4-methylnicotinonitrile | Ammonia (B1221849) (NH₃) | Heat, pressure | 2,5-Diamino-4-methylnicotinonitrile |

| 2-Chloro-5-amino-4-methylnicotinonitrile | Diethylamine | Heat | 5-Amino-2-(diethylamino)-4-methylnicotinonitrile |

Electrophilic Aromatic Substitution Reactions at the Pyridine Moiety

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the π-system of the aromatic ring. masterorganicchemistry.comwikipedia.org The pyridine ring itself is generally resistant to EAS compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the outcome of the reaction is strongly controlled by the directing effects of the existing substituents. wikipedia.org

In this compound, the substituents have competing effects:

Amino group (-NH₂) at C5: A powerful activating, ortho-, para-directing group. It strongly donates electron density to the ring via resonance.

Methyl group (-CH₃) at C4: A weakly activating, ortho-, para-directing group. It donates electron density via induction.

Nitrile group (-CN) at C3: A moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Pyridine Nitrogen: A deactivating, meta-directing group.

The overwhelmingly powerful activating and directing effect of the amino group at C5 is expected to dominate the regioselectivity of the reaction. It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) to itself. The C4 position is already occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent methyl group at C4 might slightly disfavor substitution at C6, potentially making C2 the most probable site of reaction.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |

| Br₂ / FeBr₃ | Bromination | 2-Bromo-5-amino-4-methylnicotinonitrile |

| HNO₃ / H₂SO₄ | Nitration | 5-Amino-4-methyl-2-nitronicotinonitrile |

| Fuming H₂SO₄ | Sulfonation | 5-Amino-3-cyano-4-methylpyridine-2-sulfonic acid |

Transformations Involving the Amino Group

The primary amino group at the C5 position is a key center of reactivity, behaving as a potent nucleophile and a site for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and readily susceptible to acylation and alkylation.

Acylation is typically achieved by treating the aminopyridine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide.

Alkylation can be accomplished using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. Base-mediated conditions can be employed to deprotonate the amine or the resulting ammonium (B1175870) salt, facilitating the reaction. monash.edu It is possible for the reaction to proceed to form secondary and tertiary amines, and even quaternary ammonium salts, so reaction conditions must be carefully controlled to achieve selective mono-alkylation.

Table 3: Representative Acylation and Alkylation Reactions of the Amino Group

| Reagent | Reaction Type | Catalyst/Conditions | Product |

| Acetyl chloride (CH₃COCl) | N-Acylation | Pyridine or Triethylamine (B128534) | N-(5-Cyano-4-methylpyridin-3-yl)acetamide |

| Acetic anhydride ((CH₃CO)₂O) | N-Acylation | Gentle heating | N-(5-Cyano-4-methylpyridin-3-yl)acetamide |

| Methyl iodide (CH₃I) | N-Alkylation | K₂CO₃, DMF | 5-(Methylamino)-4-methylnicotinonitrile |

| Benzyl bromide (BnBr) | N-Alkylation | NaH, THF | 5-(Benzylamino)-4-methylnicotinonitrile |

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). rsc.org The reaction converts the amino group into a diazonium salt (e.g., 5-cyano-4-methylpyridine-3-diazonium chloride).

Pyridine-based diazonium salts are versatile synthetic intermediates. rsc.org They can undergo various transformations, most notably azo coupling reactions. In an azo coupling, the diazonium salt (acting as an electrophile) reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form a highly colored azo compound. researchgate.netsapub.org These products have applications as dyes and pigments.

Table 4: Diazotization and Azo Coupling Reaction Sequence

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Diazotization | This compound, NaNO₂, HCl | 0–5 °C, aqueous | 5-Cyano-4-methylpyridine-3-diazonium chloride |

| 2. Azo Coupling | Diazonium salt (from Step 1), Phenol | Alkaline pH, 0–5 °C | 5-Amino-2-((4-hydroxyphenyl)diazenyl)-4-methylnicotinonitrile |

| 2. Azo Coupling | Diazonium salt (from Step 1), N,N-Dimethylaniline | Mildly acidic pH, 0–5 °C | 5-Amino-2-((4-(dimethylamino)phenyl)diazenyl)-4-methylnicotinonitrile |

Base-Promoted Amination and Related Reactions

While many amination reactions focus on introducing an amino group onto a ring, acs.orgnih.gov transformations of the existing amino group can also be promoted by a base. A key example is base-promoted N-alkylation, as mentioned previously, where a base like sodium hydride or potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity towards an alkyl halide. monash.edu

Another related transformation is reductive amination. While this method is typically used to form amines from carbonyl compounds, certain protocols can be adapted for the N-alkylation of existing, less-nucleophilic amines. For some challenging aminopyridine systems, protocols using acid catalysis have been developed to facilitate condensation with an aldehyde or ketone, followed by reduction of the resulting imine/iminium ion with a reducing agent like sodium borohydride. nih.gov This provides an alternative route to N-substituted derivatives.

Table 5: Examples of Base-Promoted and Related Transformations

| Reaction Type | Reagents | Conditions | Product |

| Base-Promoted N-Alkylation | Isopropyl bromide, K₂CO₃ | DMF, heat | 5-(Isopropylamino)-4-methylnicotinonitrile |

| Reductive Amination | Benzaldehyde, then NaBH(OAc)₃ | Acetic Acid | 5-(Benzylamino)-4-methylnicotinonitrile |

| Reductive Amination | Cyclohexanone, then NaBH(OAc)₃ | Trifluoroacetic Acid | 5-(Cyclohexylamino)-4-methylnicotinonitrile |

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional handle, susceptible to both hydrolysis and reduction, and serves as a key electrophilic center for cyclization reactions.

The carbon-nitrogen triple bond of the nitrile group can undergo nucleophilic attack, leading to its conversion into other important functional groups like amides, carboxylic acids, or primary amines.

Hydrolysis: The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk This process requires heating with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH). chemguide.co.uk In the context of this compound, these reactions would yield 5-Amino-4-methylnicotinamide and subsequently 5-Amino-4-methylnicotinic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orglumenlearning.com The reaction proceeds through an imidic acid intermediate which tautomerizes to the amide. chemistrysteps.com Continued heating in acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org This process also forms the amide intermediate, which upon further heating is hydrolyzed to a carboxylate salt; ammonia is liberated during this step. chemguide.co.uk Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk

Interactive Data Table: Hydrolysis of this compound

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

| Acidic Hydrolysis | Dilute HCl, Heat (reflux) | 5-Amino-4-methylnicotinamide | 5-Amino-4-methylnicotinic acid |

| Basic Hydrolysis | NaOH(aq), Heat (reflux), then H₃O⁺ | 5-Amino-4-methylnicotinamide | 5-Amino-4-methylnicotinic acid |

Reduction: The nitrile group of this compound can be reduced to a primary amine, yielding 5-Amino-4-methyl-3-(aminomethyl)pyridine. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, involving two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon. libretexts.orglibretexts.org The reaction initially forms an imine anion, which is further reduced to a dianion intermediate, and subsequent aqueous workup provides the primary amine. libretexts.orglibretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide range of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org

Interactive Data Table: Reduction of the Nitrile Group

| Starting Material | Reagent | Product |

| This compound | 1. LiAlH₄ 2. H₂O | 5-Amino-4-methyl-3-(aminomethyl)pyridine |

| This compound | BH₂(NiPr)₂ / cat. LiBH₄ | 5-Amino-4-methyl-3-(aminomethyl)pyridine |

The juxtaposition of an amino group and a nitrile group on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as an internal nucleophile, or it can react with an external reagent to form a new ring that incorporates the nitrile carbon.

This reactivity pattern is common for o-aminonitriles, which are widely used to construct fused pyrimidines, pyridines, and pyrazoles. For instance, related compounds like 5-aminopyrazole-4-carbonitriles are key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidines and imidazo[4,5-c]pyrazoles. researchgate.netrsc.org The reaction often involves condensation with a one-carbon synthon (like formamide (B127407) or formic acid) or a multi-carbon component that reacts with both the amino and nitrile functionalities.

A prominent example of this type of reaction is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group to form a quinoline. researchgate.net Analogously, derivatives of this compound can participate in similar cyclocondensation reactions. For example, reaction with ketones containing an α-methylene group, typically under acidic or basic catalysis, can lead to the formation of fused naphthyridine derivatives.

Interactive Data Table: Examples of Heterocycle Formation from Aminonitriles

| Aminonitrile Precursor Type | Reagent(s) | Fused Heterocycle Formed |

| o-Aminonitrile | Ketone (e.g., Cyclohexanone) | Tetrahydro-1,6-naphthyridine derivative |

| o-Aminonitrile | Formamide / POCl₃ (Vilsmeier reagent) | Fused Pyrimidine (B1678525) (e.g., Pyrido[2,3-d]pyrimidine) |

| o-Aminonitrile | Hydrazine (B178648) | Fused Pyrazole (B372694) |

Other Significant Chemical Transformations

Beyond the nitrile group, the amino group and the pyridine ring itself are sites of important chemical reactions, including oxidation, reduction, and condensation.

Oxidation: The primary aromatic amino group of this compound is susceptible to oxidation. Under strong oxidizing conditions, it can be converted to a nitro group, yielding 5-Nitro-4-methylnicotinonitrile. This transformation is analogous to the oxidation observed in the related 5-Amino-4-methylnicotinic acid. The oxidation of secondary amine functionalities in similar heterocyclic systems to form aldonitrone and imine derivatives has also been documented, suggesting a rich oxidative chemistry for derivatives of the title compound. nih.govmdpi.com

Reduction: While the nitrile group can be selectively reduced under certain conditions, more potent reducing systems can affect the pyridine ring itself. The pyridine ring is generally resistant to reduction under mild conditions but can be hydrogenated to a piperidine (B6355638) ring. For example, the use of samarium diiodide (SmI₂) in the presence of water has been shown to reduce pyridine to piperidine. clockss.org In studies with substituted pyridines, this reagent system has been observed to cause the elimination of functionalities like amino and cyano groups, which suggests that the reduction of this compound could potentially lead to piperidine or substituted piperidines, possibly with the loss of one or both functional groups. clockss.org

The primary amino group at the C5 position behaves as a typical aromatic amine and is a potent nucleophile. It can readily react with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, in a condensation reaction. libretexts.org This reaction, which is typically acid-catalyzed, proceeds via a carbinolamine intermediate that subsequently dehydrates to form an imine, also known as a Schiff base. libretexts.org The formation of these imine derivatives (N-substituted-5-imino-4-methylnicotinonitriles) introduces new structural diversity and provides a gateway for further transformations.

These condensation reactions are often the first step in multicomponent reactions (MCRs). For example, the in situ formation of the imine can be followed by a reaction with a third component, leading to the rapid assembly of complex heterocyclic scaffolds, a strategy widely employed in diversity-oriented synthesis. nih.gov

Interactive Data Table: Condensation of this compound

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product Type |

| This compound | Aldehyde (R-CHO) | Acid (e.g., H⁺) | Schiff Base / Imine |

| This compound | Ketone (R-CO-R') | Acid (e.g., H⁺) | Schiff Base / Imine |

Ring-chain tautomerism is an equilibrium between an open-chain structure and a cyclic form, typically involving the intramolecular addition of a nucleophile to a multiple bond. nih.govscispace.com While this compound itself is not expected to exhibit this phenomenon, certain derivatives could be designed to undergo such transformations.

This type of tautomerism is well-documented in compounds that possess both a carbonyl (or imine) group and a suitably positioned nucleophile (like -OH, -NH₂, or -SH). scispace.com A relevant analogy is the ring-chain tautomerism observed in pseudooxynicotine, which exists in equilibrium between an open-chain amino ketone form and a cyclic iminium form. scispace.com The position of the equilibrium is highly dependent on factors like pH. scispace.com

A hypothetical derivative of this compound could be synthesized that displays this property. For example, if the nitrile group were converted to an aldehyde (via reduction) and the amino group was modified to carry a nucleophilic substituent (e.g., a hydroxyalkyl group), the resulting molecule would possess the necessary functionalities to exist in a ring-chain tautomeric equilibrium. Such studies are crucial for understanding the conformational and reactive behavior of complex drug-like molecules in different chemical environments.

Iv. Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Structure Elucidation

Modern spectroscopy offers a powerful toolkit for probing the molecular architecture of 5-Amino-4-methylnicotinonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete structural assignment.

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, a complete NMR analysis would involve a suite of experiments.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR (Carbon-13 NMR) reveals the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum is expected to show signals for the carbon atoms of the pyridine ring, the nitrile group, and the methyl group. The positions of these signals provide insight into the carbon framework.

DEPTQ (Distortionless Enhancement by Polarization Transfer Quaternary) is a valuable experiment for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). This would definitively identify the methyl carbon and the quaternary carbons of the pyridine ring and the nitrile group.

2D NMR Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure by identifying long-range connectivities, for instance, between the methyl protons and the adjacent ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.2 | C2: ~150 |

| H6 | ~8.0 | C3: ~118 (CN) |

| NH₂ | ~5.0 (broad) | C4: ~125 |

| CH₃ | ~2.3 | C5: ~145 |

| C6: ~152 | ||

| CH₃: ~18 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. mdpi.com

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. mdpi.com

C≡N stretching: The nitrile group (CN) exhibits a sharp and intense absorption band around 2200-2260 cm⁻¹. mdpi.com

C=C and C=N stretching: The aromatic pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H stretching and bending: Signals corresponding to the aromatic C-H and methyl C-H stretching and bending vibrations will also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Methyl (C-H) | Stretching | 2850 - 3000 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇N₃), the molecular weight is 133.15 g/mol . nih.gov

Mass Spectrometry (MS) would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₇H₇N₃, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the compound.

Table 3: Elemental Composition of this compound (C₇H₇N₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 63.14% |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.31% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 31.55% |

| Total | 133.17 | 100.00% |

Optical Spectroscopy and Photophysical Characterization of Derivatives (e.g., Fluorescence, Solvatochromic Properties)

Derivatives of aminonicotinonitrile have shown interesting photophysical properties, including fluorescence and solvatochromism. mdpi.com

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Certain aminopyridine derivatives are known to be fluorescent, and it is plausible that derivatives of this compound could also exhibit this property. sciforum.net The fluorescence emission spectra can be sensitive to the molecular structure and the local environment.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is often observed in compounds with a significant change in dipole moment upon electronic excitation. mdpi.com D-π-A (donor-pi-acceptor) type solvatochromic fluorophores often feature an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitrile group) connected by a π-system. nih.gov Derivatives of this compound fit this structural motif, suggesting they may exhibit solvatochromic behavior, where the absorption and emission maxima shift depending on the solvent's polarity. nih.gov This property makes such compounds potentially useful as fluorescent probes for studying the microenvironment of various systems. mdpi.com

V. Derivatization and Analog Development Based on the 5 Amino 4 Methylnicotinonitrile Scaffold

Design Principles for Nicotinonitrile-Based Hybrid Molecules

The design of hybrid molecules based on the nicotinonitrile scaffold is a strategic approach in medicinal chemistry and materials science. ekb.eg This strategy involves combining the nicotinonitrile core with other pharmacophores or functional moieties to create a single molecule with potentially enhanced or synergistic properties. ekb.eg The underlying principle is that such hybrid molecules may interact with multiple biological targets or exhibit improved physicochemical characteristics. ekb.eg

A key consideration in the design of these hybrids is the selection of appropriate linking strategies and the desired spatial arrangement of the constituent parts. The amino group at the 5-position and the cyano group at the 3-position of the 5-amino-4-methylnicotinonitrile scaffold are common points for derivatization. For instance, the amino group can be acylated, alkylated, or incorporated into a new heterocyclic ring, while the cyano group can undergo various transformations or participate in cycloaddition reactions.

The design process often begins with a known bioactive molecule or a fragment of interest. This "guest" moiety is then chemically tethered to the "host" nicotinonitrile scaffold. The choice of the guest moiety is dictated by the intended application. For example, in the development of potential therapeutic agents, a fragment known to bind to a specific enzyme or receptor might be incorporated. The resulting hybrid molecule is then evaluated to determine if the desired synergistic effect has been achieved.

The electronic properties of the nicotinonitrile ring system also play a crucial role in the design of these hybrid molecules. The electron-withdrawing nature of the cyano group and the pyridine (B92270) nitrogen influences the reactivity and binding interactions of the entire molecule. Computational modeling and structure-activity relationship (SAR) studies are often employed to guide the design process and predict the properties of the resulting hybrid molecules.

Synthesis of Fused Heterocyclic Systems Incorporating the Nicotinonitrile Moiety

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the ortho-amino and cyano groups provides a reactive site for cyclization reactions, leading to the formation of various bicyclic and polycyclic aromatic systems. These fused systems are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

One common strategy for constructing fused systems is through the reaction of this compound with bifunctional reagents. For example, reaction with β-keto esters or their equivalents can lead to the formation of pyrimido[4,5-b]pyridine derivatives. Similarly, treatment with isothiocyanates can yield thieno[2,3-b]pyridine (B153569) analogs. The specific reaction conditions, such as the choice of solvent, temperature, and catalyst, can often be tuned to favor the formation of a particular fused ring system.

Intramolecular cyclization is another powerful technique for the synthesis of fused heterocycles from derivatized this compound. In this approach, a side chain is first introduced onto the amino group or another position of the pyridine ring. This side chain contains a functional group that can subsequently react with the cyano group or another part of the nicotinonitrile core to form a new ring.

The synthesis of fused heterocyclic systems from this compound has been extensively explored, leading to a diverse library of novel compounds. These compounds often exhibit interesting photophysical or biological properties, making them attractive targets for further investigation. The table below provides a summary of representative fused heterocyclic systems synthesized from nicotinonitrile derivatives.

| Starting Material | Reagent | Fused Heterocyclic System | Reference |

| 3-Amino-1,2,4-triazole | Cinnamonitrile derivatives | Triazolopyrimidine derivatives | researchgate.net |

| 4-Chloro-5-halopyrimidines | Methanesulfonamide | Pyrrolo[2,3-d]pyrimidine derivatives | researchgate.net |

| 1,4-Benzoxazinones | 5-Aminopyrazole-4-carboxylic acids | Pyrazolo[3′,4′:4,5]pyrimido[2,3-c] researchgate.netnih.gov benzoxazines | researchgate.net |

Development of Spiro[indole-3,4′-pyridine] and Related Derivatives

The synthesis of spirocyclic compounds, where two rings share a single atom, represents a significant area of research in organic chemistry. The development of spiro[indole-3,4′-pyridine] derivatives from this compound is a notable example of this class of transformation. These complex, three-dimensional structures are of interest due to their unique conformational properties and their potential as scaffolds in drug discovery.

A common and efficient method for the synthesis of spiro[indole-3,4′-pyridine] derivatives is the multi-component reaction (MCR) involving an isatin (B1672199) (1H-indole-2,3-dione), a malononitrile (B47326) derivative (such as this compound), and another active methylene (B1212753) compound. This one-pot reaction allows for the rapid assembly of the spirocyclic framework from simple and readily available starting materials.

The mechanism of this MCR typically involves an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the nicotinonitrile derivative. Subsequent cyclization and aromatization steps then lead to the final spiro[indole-3,4′-pyridine] product. The specific outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction temperature.

The resulting spiro compounds possess a rich stereochemistry, with the spiro center being a chiral carbon atom. The development of stereoselective methods for the synthesis of these derivatives is an active area of research, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. The table below summarizes a representative synthesis of a spiro[indole-3,4′-pyridine] derivative.

| Isatin Derivative | Malononitrile Derivative | Active Methylene Compound | Spiro Product |

| Isatin | This compound | Barbituric acid | Spiro[indole-3,4'-pyridinyl]barbituric acid derivative |

Creation of Substituted Nicotinonitrile Derivatives with Diverse Functional Groups

The this compound scaffold can be readily modified to introduce a wide range of functional groups, leading to the creation of diverse libraries of substituted nicotinonitrile derivatives. This functionalization can be achieved through reactions targeting the amino group, the cyano group, the methyl group, or the pyridine ring itself.

The amino group at the 5-position is a particularly versatile handle for derivatization. It can undergo acylation with acid chlorides or anhydrides to form amides, or it can be alkylated to introduce new carbon-based substituents. Furthermore, the amino group can serve as a nucleophile in reactions with electrophiles, or it can be transformed into other functional groups, such as a diazonium salt, which can then be replaced by a variety of other substituents.

The cyano group at the 3-position also offers numerous possibilities for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. The reactivity of the cyano group allows for the introduction of a wide range of functionalities, further expanding the chemical space accessible from the this compound scaffold.

The methyl group at the 4-position can also be functionalized, although this is often more challenging. Under certain conditions, it can be halogenated or oxidized to an aldehyde or a carboxylic acid. These transformations provide additional opportunities for introducing diversity into the nicotinonitrile structure.

| Starting Material | Reagent/Reaction | Functional Group Introduced |

| This compound | Acetic anhydride (B1165640) | Acetamido group |

| This compound | Benzyl bromide | Benzylamino group |

| This compound | Sodium nitrite (B80452)/HCl | Diazonium salt |

Synthesis of Polysubstituted Nicotinonitriles for Structure-Property Relationship Studies

The synthesis of polysubstituted nicotinonitriles is a key strategy for conducting detailed structure-property relationship (SPR) studies. By systematically varying the substituents at different positions on the nicotinonitrile ring, researchers can gain insights into how molecular structure influences physical, chemical, and biological properties. These studies are essential for the rational design of new materials and therapeutic agents.

Multi-component reactions (MCRs) are particularly well-suited for the synthesis of polysubstituted nicotinonitrile libraries. researchgate.net These reactions allow for the one-pot assembly of complex molecules from three or more starting materials, offering a high degree of structural diversity and operational simplicity. researchgate.net For example, a three-component reaction between an aldehyde, an active methylene nitrile, and a compound containing a reactive amino group can generate a wide range of substituted nicotinonitriles in a single step. researchgate.net

Another approach to the synthesis of polysubstituted nicotinonitriles involves the stepwise functionalization of the pre-formed nicotinonitrile core. This method provides greater control over the substitution pattern and allows for the introduction of a wider range of functional groups. For example, a Suzuki or Sonogashira cross-coupling reaction can be used to introduce aryl or alkynyl substituents at specific positions on the pyridine ring, provided a suitable halogenated precursor is available.

The data obtained from SPR studies of these polysubstituted nicotinonitriles can be used to develop quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery process. The table below summarizes the synthesis of a series of polysubstituted nicotinonitriles for SPR studies.

| Aldehyde | Active Methylene Nitrile | Amine | Catalyst | Product |

| Benzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-6-(pyrrolidin-1-yl)-4-phenylnicotinonitrile |

| 4-Chlorobenzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)nicotinonitrile |

| 4-Methoxybenzaldehyde | Malononitrile | Pyrrolidine | None | 2-Amino-4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)nicotinonitrile |

Exploration of Chiral Derivatives and Stereochemical Control in Synthesis

The exploration of chiral derivatives of this compound and the development of methods for stereochemical control in their synthesis are at the forefront of modern organic chemistry. mdpi.com The introduction of chirality into a molecule can have a profound impact on its biological activity and physical properties. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with the two enantiomers of a chiral molecule. mdpi.com

There are several strategies for accessing chiral nicotinonitrile derivatives. One approach is the use of chiral starting materials. For example, a chiral aldehyde or amine can be used in a multi-component reaction to generate a chiral nicotinonitrile product. The stereochemistry of the starting material is transferred to the product, often with a high degree of stereocontrol.

Another strategy is the use of chiral catalysts. Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. A chiral catalyst can be used to promote a reaction in a way that favors the formation of one enantiomer over the other. This approach is often highly efficient and can provide access to chiral products in high enantiomeric excess.

The separation of racemates is a third method for obtaining chiral nicotinonitrile derivatives. A racemic mixture, containing equal amounts of both enantiomers, can be separated into its individual components using techniques such as chiral chromatography or resolution with a chiral resolving agent. While this method can be effective, it is often less efficient than asymmetric synthesis, as half of the material is the undesired enantiomer.

The development of methods for the stereocontrolled synthesis of chiral nicotinonitrile derivatives is crucial for advancing our understanding of the role of stereochemistry in molecular recognition and for the development of new chiral drugs and materials. The table below provides an overview of approaches for the synthesis of chiral nicotinonitrile derivatives.

| Approach | Description | Example |

| Chiral Starting Material | Use of an enantiomerically pure starting material to induce chirality in the product. | Reaction of a chiral aldehyde with this compound. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively form one enantiomer of the product. | Enantioselective reduction of a prochiral nicotinonitrile derivative. mdpi.com |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Chromatographic separation of a racemic nicotinonitrile derivative on a chiral stationary phase. |

Vi. Mechanistic Investigations of Chemical Processes Involving 5 Amino 4 Methylnicotinonitrile

Reaction Mechanism Elucidation using Spectroscopic and Kinetic Methods

Understanding the pathway of a chemical reaction requires a combination of techniques that can identify molecules and measure the speed of their transformation. Spectroscopic and kinetic methods are fundamental tools for elucidating the mechanisms of reactions involving aminonitriles.

Spectroscopic techniques are crucial for identifying the structural features of reactants, intermediates, and products. In the synthesis and reactions of aminonitriles, Infrared (IR) spectroscopy is frequently used to confirm the presence of key functional groups. For instance, the characteristic absorption bands for the amino (-NH₂) and cyano (-CN) groups are key identifiers. In studies of 2-amino-4,6-diphenylnicotinonitriles, N-H bending vibrations were observed in the range of 1606–1654 cm⁻¹, confirming the presence of the amino group, alongside distinct bands for the cyanide group. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides even more detailed structural information, helping to establish the connectivity of atoms within a molecule. The structure of complex products, such as the triethylammonium (B8662869) salt formed in the reaction of 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer, has been confirmed using spectral methods including NMR. researchgate.net

Kinetic studies, which measure reaction rates under varying conditions, help to map out the energy landscape of a reaction. For example, quantum mechanics/molecular mechanics (QM/MM) studies on cytosine aza-analogues like 2-amino-1,3,5-triazine have been used to explore their photophysics. These computational studies calculate energy barriers for processes like internal conversion and intersystem crossing, revealing the most likely decay pathways for photoexcited states. rsc.org For 2,4-diamino-1,3,5-triazine, upon photoexcitation, the molecule relaxes and must overcome a small energy barrier to return to its ground state, a process that can be modeled to understand its dynamics. rsc.org

Role of Catalysts and Reaction Conditions in Product Formation and Selectivity

Catalysts and reaction conditions are powerful levers that chemists can use to control the outcome of a chemical synthesis, influencing reaction speed, yield, and selectivity. The synthesis of aminonitriles is particularly sensitive to these factors.

A wide array of catalysts has been employed to facilitate the synthesis of aminonitriles. mdpi.com These range from transition metal catalysts (e.g., Fe, Cu, Rh) and photocatalysts to organocatalysts. mdpi.com In the synthesis of 2-amino-4,6-diphenylnicotinonitriles, various catalysts have been successfully used, including HBF₄, nano-catalysts like CoFe₂O₄-TRIS-sulfated boric acid, and ionic liquids such as [Bmim]BF₄. mdpi.com Organocatalysis, in particular, plays a significant role in Strecker-type reactions, which are a common method for producing α-aminonitriles. mdpi.com For example, pseudo-enantiomeric squaramide catalysts have been used for enantioselective Strecker reactions, producing chiral α-aminonitriles with high enantioselectivity, reportedly through hydrogen bonding interactions. mdpi.com

Reaction conditions also play a pivotal role. Syntheses of aminonitriles have been achieved under diverse conditions, including solvent-free (neat) reactions, which are environmentally friendly. mdpi.com The use of alternative energy sources like microwave and ultrasonic irradiation has been shown to accelerate reactions and improve yields. mdpi.com Temperature is another critical parameter. The synthesis of 4-Amino-5-methylnicotinonitrile from 4-chloro-5-methylnicotinonitrile may require heating to facilitate the substitution reaction. In the reaction of 4-methyl-2,6-dichloronicotinonitrile, optimal results were obtained by heating the starting materials in a MeCN solution. researchgate.net This regioselective substitution is believed to be governed by steric hindrance, which prevents nucleophilic attack at a more crowded position. researchgate.net

The table below summarizes the influence of various catalysts and conditions on aminonitrile synthesis.

| Catalyst/Condition | Reaction Type | Effect | Reference |

| Organocatalysts (e.g., Squaramide) | Enantioselective Strecker Reaction | Produces chiral α-aminonitriles with high enantioselectivity. | mdpi.com |

| Nano-ordered mesoporous borosilicate | Three-component Strecker Reaction | Enables production from various aldehydes and ketones. | mdpi.com |

| Microwave/Ultrasonic Irradiation | Aminonitrile Synthesis | Expedites reaction and enhances yield and efficiency. | mdpi.com |

| Heating in MeCN | Nucleophilic Substitution | Optimizes yield in regioselective synthesis. | researchgate.net |

| Solvent-free (neat) | Aminonitrile Synthesis | Offers a simple and environmentally friendly approach. | mdpi.com |

Identification and Characterization of Reaction Intermediates in Multi-step Syntheses

In the classic Strecker synthesis of amino acids, the mechanism involves the formation of distinct intermediates from an initial aldehyde or ketone. masterorganicchemistry.com The first stage is the formation of an α-amino nitrile, which proceeds through an imine intermediate. The aldehyde is first protonated, making it more electrophilic, and then attacked by ammonia (B1221849) to form a tetrahedral intermediate. This intermediate then loses water to form a reactive iminium ion, which is subsequently attacked by a cyanide ion to yield the α-amino nitrile. masterorganicchemistry.com

In other multi-step syntheses involving aminonitriles, different types of intermediates have been identified. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles is a two-step process where the initial reaction of acetophenones and aldehydes under basic conditions yields chalcones, which serve as stable, isolable intermediates. mdpi.com These chalcones are then reacted further with malononitrile and ammonium (B1175870) acetate (B1210297) to form the final product. mdpi.com

In some cases, the intermediate can be a salt. The reaction between 2,6-dichloro-4-methylnicotinonitrile (B1293653) and malononitrile dimer in the presence of triethylamine (B128534) leads to the formation of a stable triethylammonium salt as the product, which has been characterized by X-ray studies. researchgate.net

| Synthesis | Starting Materials | Identified Intermediate(s) | Final Product Class | Reference |

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide | Imine, Iminium ion | α-Amino acid | masterorganicchemistry.com |

| Diphenylnicotinonitrile Synthesis | Acetophenones, Aldehydes | Chalcone (B49325) | 2-Amino-4,6-diphenylnicotinonitrile | mdpi.com |

| Substituted Pyridine (B92270) Synthesis | 2,6-dichloro-4-methylnicotinonitrile, Malononitrile dimer | Triethylammonium salt | Substituted Pyridine | researchgate.net |

Byproduct Formation and Strategies for Their Mitigation and Removal in Synthesis Research

In chemical synthesis, the formation of unintended products, or byproducts, is a common challenge that can reduce the yield and purity of the desired compound. Research into reaction mechanisms often focuses on understanding how byproducts are formed and developing strategies to minimize their creation or remove them effectively.

Byproduct formation can be influenced by reaction scale and conditions. In one process for preparing 4-amino-5-methylpyridinone, an impurity is noted to form, particularly on a batch scale, which is then carried over into the final product. google.com Mitigation strategies often involve optimizing the reaction conditions or improving purification methods. The described workup involves cooling the reaction, washing the precipitated crystals with solvents like methyl ethyl ketone, and then recrystallization to purify the product. google.com Further purification can be achieved through a final extraction with n-butanol. google.com

The choice of reagents can also dictate the formation of byproducts. In the synthesis of a fluorinated 2-amino-4-methylpyridine (B118599) analogue, an elimination product was formed as a byproduct. nih.gov The amount of this byproduct was dependent on the fluorinating agent used; perfluorobutane sulfonyl fluoride (B91410) (PBSF) led to the elimination product being the major product, indicating that an alternative reagent like diethylaminosulfur trifluoride (DAST) might be preferred to minimize this side reaction. nih.gov

Stoichiometry, the relative amount of reactants, is another critical factor. During the synthesis of certain 2-substituted 5-amino-4-cyano-1,3-oxazoles, N-acylated 5-amino-1,3-oxazoles were formed as byproducts. researchgate.net It was found that using an excess of the acid chloride reagent was necessary for the main reaction to proceed, but this could also lead to the formation of these acylated byproducts. researchgate.net Careful control over the amount of reagent is therefore essential to balance reaction completion with byproduct minimization.

| Byproduct | Parent Reaction | Mitigation/Removal Strategy | Reference |

| Unidentified Impurity | Synthesis of 4-amino-5-methylpyridinone | Recrystallization, washing with solvents (methyl ethyl ketone, o-dichlorobenzene), final extraction with n-butanol. | google.com |

| Elimination Product | Fluorination of a 2-amino-4-methylpyridine analogue | Choice of fluorinating agent (DAST over PBSF). | nih.gov |

| N-acylated 5-amino-1,3-oxazoles | Synthesis of 5-amino-4-cyano-1,3-oxazoles | Careful control of reagent stoichiometry. | researchgate.net |

Vii. Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to forecast the binding affinity and interaction patterns of potential drug candidates with their protein targets.

Research on derivatives synthesized from nicotinonitrile precursors has utilized molecular docking to identify promising inhibitors for various therapeutic targets. For instance, a series of novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and evaluated as potential dual PI3-K/mTOR inhibitors. nih.gov Docking studies revealed that several designed compounds exhibited strong binding affinities, with some achieving docking scores superior to known inhibitors. nih.gov Specifically, compounds 6 , 12 , 14 , and 16 from the designed series showed favorable binding energies of -10.6, -10.7, -10.2, and -10.2 kcal/mol, respectively. nih.gov

Similarly, in a study targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers, pyridine (B92270) and pyrimidine (B1678525) derivatives were evaluated. nih.gov The pharmacophoric features essential for EGFR inhibition include a hydrophobic head, a hydrogen-bond donor in the spacer region, and a flat heteroaromatic moiety to occupy the adenine (B156593) binding pocket. nih.gov Docking simulations help confirm whether newly designed molecules fit these criteria and can effectively interact with key amino acid residues in the receptor's active site. nih.gov

In another study, molecular docking simulations of tetrahydrobenzo[b]thiophene candidates were performed against the tubulin protein active site, a key target for anticancer drugs. researchgate.net The results showed that the designed compounds could fit into the binding groove of the co-crystallized ligand, GTP, indicating their potential to disrupt microtubule dynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds, QSAR can identify the physicochemical properties and structural features that are critical for activity.

A QSAR study was conducted on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs), which are structurally related to derivatives of 5-Amino-4-methylnicotinonitrile. nih.gov The study aimed to understand the structural features influencing the affinity of these inhibitors towards the enzymes. The analysis successfully explained the MMP inhibitory activity in terms of the molecule's topology. nih.gov It was found that for MMP-2, MMP-8, and MMP-9, the inhibitory activity was dependent on Kier's alpha modified index of the third order, suggesting that terminally branched functions would likely increase the molecules' affinity for these MMPs. nih.gov The models were established using stepwise multiple regression and the method of least squares, correlating inhibitory activities with calculated topological and fragmental descriptors. nih.gov

In another example, a generated QSAR model was used to estimate the antimalarial activity of newly designed benzoheterocyclic 4-aminoquinoline (B48711) derivatives against Plasmodium falciparum. unar.ac.id This approach allows for the virtual screening of designed compounds and prioritization of those with the highest predicted activity for synthesis and further testing. unar.ac.id

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, orbital energies) of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various chemical properties.

DFT calculations are crucial for understanding the stability and reactivity of different tautomeric forms of heterocyclic compounds. For 4-Aminomethylene derivatives of N-methylpyrazolin-5-one, DFT calculations at the B3LYP/6-311+G(2df,2p) level of theory were used to study gas-phase tautomerism. researchgate.net The results indicated that the system predominantly exists as a unique enamine tautomer stabilized by an intramolecular hydrogen bond. researchgate.net

In studies of potential inhibitors, DFT is used to calculate global reactivity descriptors (GRPs) such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity. nih.gov These parameters provide insight into the kinetic stability and chemical reactivity of a molecule. nih.gov For instance, a large HOMO-LUMO gap implies high stability and low reactivity. nih.gov Molecular Electrostatic Potential (MEP) plots, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations to Study Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. This method is invaluable for assessing the stability of a ligand within a protein's binding pocket and understanding the dynamic processes that govern molecular recognition.

MD simulations were performed on a complex of an enastron analogue (a potential anticancer agent) bound to the Eg5 enzyme. nih.gov The simulation, running for 100 nanoseconds, was used to analyze the stability of the ligand-protein complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov The analysis of protein-ligand contacts throughout the simulation revealed that the ligand formed an average of 3 to 5 hydrogen bonds, primarily with backbone acceptors like Glu116 and backbone donors like Tyr211. nih.gov

In another study on the 5HT₂A receptor, 1-microsecond MD simulations were conducted on the receptor in its apo (ligand-free) state as well as bound to an agonist and an antagonist. mdpi.com The simulations showed that agonist binding induced significant conformational changes and increased flexibility in specific regions of the receptor, such as the intracellular ends of transmembrane helices TM5 and TM6, which is consistent with receptor activation. mdpi.com Such simulations are critical for understanding the molecular mechanisms of receptor activation induced by ligands derived from scaffolds like this compound.

In Silico Prediction of Physicochemical and Bioavailability Parameters

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational tools and models are used to estimate these parameters from a compound's structure, helping to filter out candidates with poor pharmacokinetic profiles.

Key physicochemical properties are often evaluated against guidelines like Lipinski's Rule of Five, which predicts the drug-likeness of a chemical compound intended for oral administration. biorxiv.org This rule states that a molecule is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. biorxiv.org

For derivatives of 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, in silico toxicity profiles were performed using the SWISSADME program. nih.gov The analysis indicated that the designed compounds adhered to Lipinski's rule and were predicted not to penetrate the blood-brain barrier (BBB). nih.gov Similarly, for benzoheterocyclic 4-aminoquinolines, ADMET properties were determined to screen for potential drug-like compounds, with most designed derivatives complying with both Lipinski's and Veber's rules. unar.ac.id

Prediction of Potential Protein Targets through Computational Approaches

Identifying the protein targets of a small molecule is fundamental to understanding its mechanism of action and potential therapeutic effects. Computational methods can screen a compound against vast libraries of protein structures to predict potential interactions.

Methods like Chemical Genomics-Based Virtual Screening (CGBVS) use machine learning algorithms, such as support vector machines (SVM), to predict compound-protein interactions (CPI). nih.gov These models are trained on large datasets of known bioactivity data and can then predict the activity of new compounds against a range of targets, including "orphan" receptors for which no ligands are known. nih.gov For G protein-coupled receptors (GPCRs), a major drug target family, CGBVS has been used to create models that can predict ligands for virtual orphan GPCRs with a high degree of accuracy. nih.gov

Another approach, MSPEDTI, combines information from a drug's molecular structure with the evolutionary information of protein sequences to predict drug-target interactions, achieving high accuracy on gold-standard datasets. mdpi.com Such computational approaches could be applied to this compound and its derivatives to generate hypotheses about their biological targets, which can then be validated experimentally. For example, Molinspiration software predicted that designed pyrazolo[3,4-d]pyrimidin derivatives would be active on G-protein coupled receptors. nih.gov

Computational Analysis of Spectroscopic Properties and Spectral Assignments

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which aids in their structural characterization. DFT calculations, for instance, can be used to compute vibrational frequencies corresponding to infrared (IR) spectra. nih.gov

By comparing the computed spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed peaks. This is particularly useful for complex heterocyclic molecules where spectral interpretation can be challenging. The calculations are typically performed at a specific level of theory (e.g., B3LYP/6-31G(d,p)), and the nature of the stationary points on the potential energy surface is confirmed through vibrational mode calculations. nih.gov This computational analysis serves as a crucial complement to experimental techniques like FT-IR, ¹H NMR, and ¹³C NMR for the unambiguous structural elucidation of newly synthesized compounds derived from this compound.

Viii. Exploratory Biological Activity Studies of 5 Amino 4 Methylnicotinonitrile and Its Derivatives Mechanistic and Preclinical Focus